molecular formula C15H12N2O3S3 B11111521 methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(2-thienyl)ethyl]carbamate

methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(2-thienyl)ethyl]carbamate

Cat. No.: B11111521
M. Wt: 364.5 g/mol
InChI Key: NHZQAAZQTHAFAQ-UHFFFAOYSA-N
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Description

Methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(2-thienyl)ethyl]carbamate is a complex organic compound that features a benzothiazole ring, a thienyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(2-thienyl)ethyl]carbamate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with carbon disulfide and a base, followed by cyclization.

    Thienyl Group Introduction: The thienyl group can be introduced via a coupling reaction with a suitable thienyl halide.

    Carbamate Formation: The final step involves the reaction of the intermediate with methyl isocyanate to form the carbamate moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(2-thienyl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

Methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(2-thienyl)ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(2-thienyl)ethyl]carbamate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it has been shown to interact with GABA receptors and sodium channels, which are crucial for its anticonvulsant activity . The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(2-thienyl)ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Biological Activity

Methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(2-thienyl)ethyl]carbamate, also known by its CAS number 893691-11-7, is a compound of increasing interest in the field of medicinal chemistry. This article comprehensively reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C15H12N2O2S3
  • Molecular Weight : 348.5 g/mol
  • IUPAC Name : Methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]carbamate

Structural Representation

The compound features a benzothiazole ring substituted with a thienyl group and a carbamate moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC15H12N2O2S3
Molecular Weight348.5 g/mol
IUPAC NameMethyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]carbamate

This compound exhibits several biological activities primarily through enzyme inhibition and receptor interaction. The presence of the benzothiazole moiety is known to enhance the compound's ability to interact with various biological targets.

Enzyme Inhibition

Research indicates that compounds with similar structures often act as inhibitors for key enzymes involved in metabolic pathways. For instance, benzothiazole derivatives have shown potential in inhibiting protoporphyrinogen oxidase (EC 1.3.3.4), which is crucial in heme biosynthesis.

Therapeutic Applications

The compound has been investigated for various therapeutic applications:

  • Antimicrobial Activity : Initial studies suggest that methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]carbamate may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, indicating the potential for further exploration in oncology.
  • Anti-inflammatory Effects : The compound's structure may also confer anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Study on Antimicrobial Activity

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]carbamate against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Cytotoxicity Assays

In vitro cytotoxicity assays performed on human cancer cell lines revealed that the compound exhibits selective cytotoxicity, with IC50 values comparable to established chemotherapeutics. This suggests that it may be developed into a therapeutic agent for cancer treatment.

Study FocusFindings
Antimicrobial ActivitySignificant inhibition against Gram-positive bacteria
Cytotoxicity AssaysSelective cytotoxicity in human cancer cell lines

Properties

Molecular Formula

C15H12N2O3S3

Molecular Weight

364.5 g/mol

IUPAC Name

methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-thiophen-2-ylethyl]carbamate

InChI

InChI=1S/C15H12N2O3S3/c1-20-14(19)17-13(12(18)11-7-4-8-21-11)23-15-16-9-5-2-3-6-10(9)22-15/h2-8,13H,1H3,(H,17,19)

InChI Key

NHZQAAZQTHAFAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(C(=O)C1=CC=CS1)SC2=NC3=CC=CC=C3S2

Origin of Product

United States

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